

# Application Notes and Protocols for In Vivo Formulation of Choline Bromide

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## Compound of Interest

Compound Name: Choline Bromide

Cat. No.: B1294331

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## Introduction

Choline, an essential nutrient, plays a critical role in numerous physiological processes, including neurotransmission, cell membrane signaling, and lipid metabolism.[1] As a precursor to the neurotransmitter acetylcholine, it is integral to cognitive functions such as memory and learning.[1][2] Furthermore, choline is a key component of phospholipids like phosphatidylcholine and sphingomyelin, which are fundamental to the structural integrity of cell membranes.[1] Emerging research also highlights choline's role as a signaling molecule, acting on the Sigma-1 receptor to modulate intracellular calcium levels.[3] **Choline Bromide**, a salt of choline, is frequently utilized in preclinical research to investigate the in vivo effects of elevated choline levels.

These application notes provide detailed protocols for the preparation and administration of **Choline Bromide** formulations for animal studies, guidance on dosage, and information on its stability and potential biological effects.

## Data Presentation

### Physicochemical Properties of Choline Bromide

Property	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>14</sub> BrNO	[4]
Molecular Weight	184.07 g/mol	[4]
Appearance	White to off-white solid powder	[4]
Melting Point	298 °C	[4]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	[4]

## Solubility of Choline Bromide

**Choline Bromide** is highly soluble in aqueous solutions. For compounds with lower water solubility, co-solvents are often employed. The following table provides solubility information and example vehicle compositions.

Solvent/Vehicle	Solubility/Concentration	Notes	Reference
Water	Highly soluble. An optimal concentration of 3.5 M has been reported in non-biological contexts.	Choline salts are generally very soluble in water.	[5]
Saline (0.9% NaCl)	≥ 5 mg/mL (in a co-solvent formulation)	Saline is a common vehicle for intravenous, intraperitoneal, and subcutaneous injections.	[3]
DMSO : SBE-β-CD in Saline (10:90)	≥ 5 mg/mL	This formulation can enhance the solubility of compounds with lower aqueous solubility.	[3]
DMSO : Tween 80 : Saline (10:5:85)	Example formulation	A common vehicle for injection, where Tween 80 acts as a surfactant.	[4]
DMSO : PEG300 : Tween 80 : Saline (10:40:5:45)	Example formulation	PEG300 is a co-solvent that can increase solubility.	[4]
DMSO : Corn oil (10:90)	Example formulation	Suitable for oral or subcutaneous administration of lipophilic compounds.	[4]
0.5% Carboxymethyl cellulose (CMC) in ddH <sub>2</sub> O	Suspension for oral administration	CMC is used to create a uniform suspension for oral gavage.	[4]

## Recommended Dosage Ranges in Rodents (Based on Choline Chloride Studies)

The following dosages are derived from studies using choline chloride and can serve as a starting point for **choline bromide** dose-range finding studies. The molecular weights of choline chloride (139.62 g/mol ) and **choline bromide** (184.07 g/mol ) should be considered when calculating molar equivalents.

Animal Model	Route of Administration	Dosage Range (Choline Chloride)	Application	Reference
Rat	Oral	25, 50, 100 mg/kg	Neurobehavioral studies	[1]
Rat	Oral (in diet)	10 times the concentration of standard chow	Attenuation of pentobarbital effects	[6]
Rat	Oral	100 mg/kg/day	Attenuation of working memory deficits	[7]
Mouse	Oral, Intraperitoneal	≥ 200 mg/kg/day (NOAEL)	28-day toxicity study	[8]
Mouse	Oral	10 mg/kg/day	Mitigation of fetal alcohol effects	[9]

Note: NOAEL = No Observed Adverse Effect Level. These dosages should be adapted and optimized for specific experimental paradigms.

## Experimental Protocols

### Preparation of Choline Bromide Formulation for Injection (e.g., Intravenous, Intraperitoneal)

This protocol describes the preparation of a 10 mg/mL **Choline Bromide** solution in a saline-based vehicle.

#### Materials:

- **Choline Bromide** powder
- Sterile 0.9% Sodium Chloride (Saline) for injection
- Sterile vials
- Sterile syringes and needles
- 0.22 µm sterile syringe filter
- Vortex mixer
- Analytical balance

#### Procedure:

- Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
- Weighing: Accurately weigh the required amount of **Choline Bromide** powder. For 10 mL of a 10 mg/mL solution, weigh 100 mg of **Choline Bromide**.
- Dissolution: Transfer the weighed powder to a sterile vial. Add a small amount of sterile saline (e.g., 2-3 mL) and vortex until the powder is completely dissolved. **Choline Bromide** should readily dissolve in saline.
- Volume Adjustment: Add sterile saline to reach the final desired volume (10 mL).
- Sterilization: Sterilize the solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile vial.
- Labeling and Storage: Label the vial with the compound name, concentration, date of preparation, and batch number. It is recommended to use freshly prepared solutions for in vivo experiments.<sup>[4]</sup> If short-term storage is necessary, store at 2-8°C. A study on the related compound acetylcholine chloride suggests stability for up to 10 days at 4°C in saline.<sup>[10]</sup>

## Administration of Choline Bromide to Rodents

#### Intravenous (IV) Injection (Mouse Tail Vein):

- Restrain the mouse, for example, in a specialized restrainer.
- Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
- Swab the tail with 70% ethanol.
- Using a 27-30G needle attached to a syringe containing the **Choline Bromide** solution, insert the needle into one of the lateral tail veins.
- Slowly inject the solution. The maximum bolus injection volume is typically 5 mL/kg.[\[7\]](#)
- Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
- Monitor the animal for any adverse reactions.

#### Intraperitoneal (IP) Injection (Mouse/Rat):

- Restrain the animal, ensuring the head is tilted downwards to move the abdominal organs away from the injection site.
- Locate the lower right or left quadrant of the abdomen.
- Insert a 25-27G needle at a 30-45 degree angle into the peritoneal cavity, aspirating to ensure no blood or urine is drawn.
- Inject the solution. The maximum injection volume for a mouse is approximately 0.5 mL, and for a rat is 1-2 mL.
- Withdraw the needle and return the animal to its cage.
- Monitor for any signs of distress.

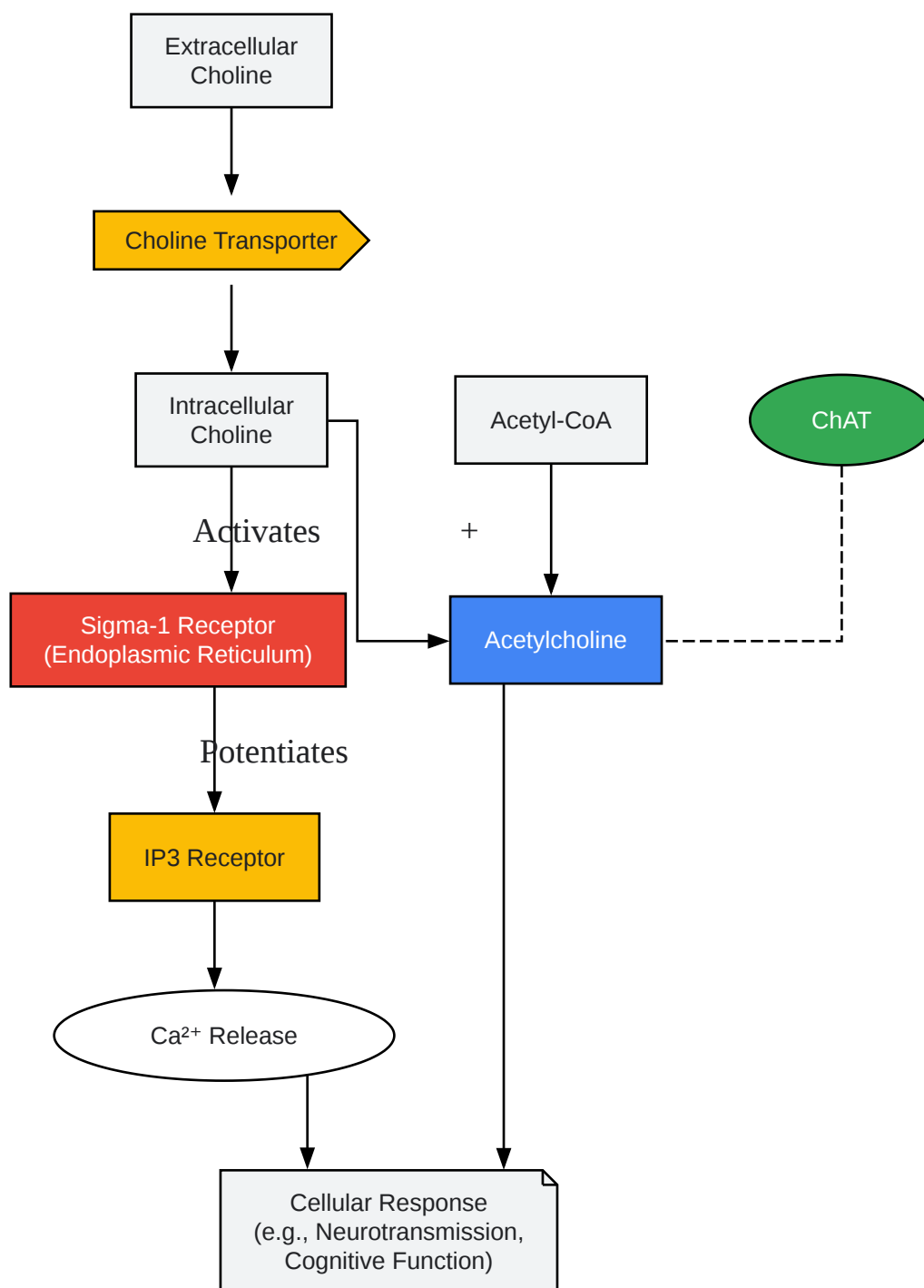
#### Oral Gavage (Mouse/Rat):

- Use a proper-sized, ball-tipped gavage needle.

- Measure the distance from the animal's mouth to the xiphoid process to determine the correct insertion depth.
- Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.
- Administer the solution slowly. The maximum oral gavage volume for a mouse is around 10 mL/kg.
- Carefully remove the gavage needle.
- Observe the animal for any signs of respiratory distress.

## Mandatory Visualizations

### Signaling Pathway of Choline

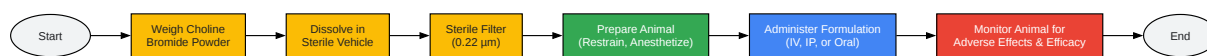


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Caption: Choline signaling pathways.

## Experimental Workflow for In Vivo Formulation and Administration





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Caption: In vivo formulation and administration workflow.

## Stability and Storage

**Choline Bromide** powder should be stored at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years).[4] It is important to protect the powder from moisture due to its hygroscopic nature.[4]

For in vivo formulations, it is strongly recommended to prepare solutions freshly before each experiment to ensure potency and avoid degradation.[4] Stock solutions in solvents like DMSO can be stored at -80°C for up to 6 months or at -20°C for 1 month.[3] Aqueous solutions, if necessary to be stored, should be kept at 2-8°C and used within a short period.

## Potential Adverse Effects

Based on studies with choline chloride, high doses of choline may have some adverse effects. In a 28-day study in mice, oral and intraperitoneal administration of up to 200 mg/kg/day of choline chloride did not result in any observed toxicity.[8] However, another study in rats reported that daily administration of 25, 50, and 100 mg/kg of choline chloride led to an increase in immobility time in the forced swim test, suggesting potential depression-like symptoms.[1] High doses in humans have been associated with hypotension and a fishy body odor.[11] Researchers should carefully monitor animals for any behavioral changes, changes in food and water intake, and general signs of distress, especially during dose-finding studies.

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